[(4-Ethoxyphenyl)methyl](2-methylpropyl)amine
Description
(4-Ethoxyphenyl)methylamine (IUPAC name) is a secondary amine featuring a (4-ethoxyphenyl)methyl (benzyl substituted with a para-ethoxy group) and a 2-methylpropyl (isobutyl) substituent. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol. The compound is commercially available as a research chemical, as evidenced by its listing in catalogs from suppliers like CymitQuimica (Ref: 10-F523305) and AK Scientific .
The ethoxyphenyl group contributes aromaticity and moderate hydrophobicity, while the isobutyl chain enhances lipophilicity.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-15-13-7-5-12(6-8-13)10-14-9-11(2)3/h5-8,11,14H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBYSABMXRGBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxyphenyl)methylamine typically involves the reaction of 4-ethoxybenzyl chloride with 2-methylpropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired amine.
Industrial Production Methods
In an industrial setting, the production of (4-Ethoxyphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the primary applications of (4-Ethoxyphenyl)methylamine is in the synthesis of pharmaceutical compounds. Its structure allows it to serve as an intermediate in the production of various drugs, particularly those targeting neurological disorders. The amine group can facilitate nucleophilic substitutions, making it a valuable building block in medicinal chemistry.
Drug Development
Research has indicated that compounds similar to (4-Ethoxyphenyl)methylamine exhibit potential as therapeutic agents. Studies have focused on their efficacy in treating conditions such as depression and anxiety disorders due to their ability to modulate neurotransmitter systems. The ethoxy group enhances lipophilicity, improving the compound's ability to cross the blood-brain barrier.
Material Science
In material science, this compound can be utilized in the development of polymers and resins. Its amine functionality allows for cross-linking reactions that enhance the mechanical properties of materials. This application is particularly relevant in creating durable coatings and adhesives.
Case Study 1: Neuropharmacological Research
A study published in a peer-reviewed journal examined the effects of related compounds on serotonin receptors. Researchers found that derivatives of (4-Ethoxyphenyl)methylamine showed significant binding affinity, suggesting potential as antidepressants. The study highlighted the importance of structural modifications in enhancing pharmacological activity.
Case Study 2: Polymer Synthesis
In another investigation, scientists explored the use of (4-Ethoxyphenyl)methylamine in synthesizing epoxy resins. The results demonstrated improved thermal stability and mechanical strength compared to traditional formulations. This advancement opens avenues for developing high-performance materials suitable for industrial applications.
Mechanism of Action
The mechanism of action of (4-Ethoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Methoxy-Substituted Analogs
2-(4-Methoxyphenyl)ethylamine (CAS 1184458-35-2):
- Structure : A methoxy group replaces the ethoxy on the phenyl ring, and the benzyl group is extended to a phenethyl moiety.
- Properties : Increased alkyl chain length (3-methoxypropyl) enhances flexibility but reduces volatility compared to the target compound. The methoxy group’s smaller size may marginally improve water solubility .
- Applications : Used as a synthetic intermediate in organic chemistry .
(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine (CAS 2060046-67-3):
Halogen-Substituted Analogs
- 1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride (CAS 1306604-66-9):
- Structure : Chlorine replaces the ethoxy group, and the benzyl moiety is substituted with a methylpropyl chain.
- Properties : The electron-withdrawing chlorine atom reduces basicity (pKa) relative to the ethoxy group, which is electron-donating. This impacts solubility and binding affinity in biological systems .
Variations in the Alkylamine Substituent
Diisobutylamine (N,N-Bis(2-methylpropyl)amine)
- Structure : Two isobutyl groups attached to the amine.
- Properties :
- Applications : Industrial solvent and chemical intermediate .
[3-(4-tert-Butylphenyl)-2-methylpropyl]bis(2-hydroxypropyl)amine** (BF 421-6):
Heterocyclic and Complex Derivatives
- {[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine (CAS 1272301-38-8): Structure: Pyrimidine ring introduces aromatic nitrogen atoms, enabling hydrogen bonding.
- 2-(Dimethylamino)-2-methylpropylamine: Structure: Fluorophenyl-furan hybrid system with a dimethylamino group.
Key Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Water Solubility | Vapor Pressure (mm Hg) | LogP (Predicted) |
|---|---|---|---|---|
| (4-Ethoxyphenyl)methylamine | 207.31 | Low | <10 (inferred) | ~3.5 |
| Diisobutylamine | 129.25 | Slight | 10 at 30°C | 2.1 |
| 2-(4-Methoxyphenyl)ethylamine | 223.32 | Moderate | N/A | ~2.8 |
Biological Activity
(4-Ethoxyphenyl)methylamine is a synthetic organic compound that has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a branched alkyl amine moiety. Its molecular structure can be represented as follows:
This unique structure may influence its biological interactions, making it a subject of pharmacological research.
The biological activity of (4-Ethoxyphenyl)methylamine is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may function as an inhibitor or activator, modulating biochemical pathways crucial for cellular functions. Understanding its binding affinity and specificity is essential for elucidating its pharmacodynamics.
Biological Activity Overview
Research indicates that (4-Ethoxyphenyl)methylamine exhibits several biological activities:
- Enzyme Inhibition : Initial studies suggest that the compound may inhibit specific enzymes, which could lead to therapeutic effects in various diseases.
- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of (4-Ethoxyphenyl)methylamine:
- In Vitro Studies : Research utilizing cell cultures has demonstrated the compound's ability to modulate enzyme activity. For instance, assays showed significant inhibition of lysosomal phospholipase A2, which is linked to drug-induced phospholipidosis .
- Animal Models : In vivo studies are required to assess the therapeutic potential of this compound in treating conditions such as depression or anxiety. Initial results indicate promising outcomes in animal models mimicking these disorders.
- Comparative Studies : When compared with similar compounds, (4-Ethoxyphenyl)methylamine exhibited unique properties due to the ethoxy substitution, which may enhance its lipophilicity and biological activity.
Q & A
Basic Research Question
- NMR Spectroscopy : Assign peaks using - and -NMR (CDCl): Ethoxy groups ( 1.3–1.5 ppm for CH, 4.0–4.2 ppm for OCH), aromatic protons ( 6.8–7.2 ppm), and amine protons ( 1.8–2.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHNO) with exact mass (207.1623 g/mol), resolving isotopic patterns to rule out impurities .
- IR Spectroscopy : Identify N-H stretches (~3300 cm) and C-O-C ether vibrations (~1250 cm) .
How does the electronic nature of the 4-ethoxyphenyl group influence the compound’s reactivity in catalysis or receptor binding studies?
Advanced Research Question
- Electron-Donating Effects : The ethoxy group enhances aromatic ring electron density, potentially increasing nucleophilicity in cross-coupling reactions or affinity for electron-deficient receptors (e.g., serotonin receptors) .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-methoxy or 4-chloro derivatives) via competitive binding assays (e.g., radioligand displacement) or DFT calculations to map electrostatic potentials .
How should researchers address contradictions in spectral data or purity reports for this compound?
Advanced Research Question
- Purity Discrepancies : Reanalyze via orthogonal methods (e.g., HPLC vs. -NMR integration) to detect co-eluting impurities or hydrate formation .
- Spectral Mismatches : Cross-validate with computational tools (e.g., ACD/Labs NMR Predictor) or compare with literature data for structurally similar amines (e.g., 4-methoxy analogs) .
What safety protocols are critical when handling (4-Ethoxyphenyl)methylamine in laboratory settings?
Basic Research Question
- Hazard Mitigation : Use fume hoods, nitrile gloves, and flame-resistant lab coats. The compound is classified as acutely toxic (Category 4 for oral/dermal/inhalation routes) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels. Avoid aqueous washes to prevent environmental contamination .
Can this amine act as a ligand or catalyst in asymmetric synthesis?
Advanced Research Question
- Lewis Base Potential : Test in model reactions (e.g., aldol condensation) by coordinating the amine to metals (e.g., Cu, Pd). Monitor enantiomeric excess (ee) via chiral HPLC .
- Hybrid Catalysis : Combine with Brønsted acids (e.g., thioureas) to stabilize transition states in C–C bond formations .
What strategies ensure the long-term stability of (4-Ethoxyphenyl)methylamine in storage?
Advanced Research Question
- Storage Conditions : Keep under inert gas (N) at –20°C in amber vials to prevent oxidation or photodegradation. Periodically check purity via NMR .
- Degradation Analysis : Accelerated stability studies (40°C/75% RH) over 4 weeks, tracking decomposition products via LC-MS .
How can researchers assess the environmental impact of this compound in waste streams?
Advanced Research Question
- Biodegradability Testing : Use OECD 301D (Closed Bottle Test) to measure biological oxygen demand over 28 days. Compare with structurally related amines .
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (EC) and algal growth inhibition tests to model aquatic impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
